Furan-2-yl benzoate
Overview
Description
Furan-2-yl benzoate is a chemical compound that is part of the benzo[b]furan family, a group of heterocyclic aromatic organic compounds. These compounds are characterized by a fused benzene and furan ring structure, where the furan is a five-membered ring with four carbon atoms and one oxygen atom. The synthesis and applications of benzo[b]furan derivatives have been widely studied due to their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
Several methods have been developed for the synthesis of benzo[b]furan derivatives. One approach involves electrophilic cyclization of 2-chalcogenealkynyl anisoles, which can be further converted to more complex benzo[b]furan structures through palladium- or copper-catalyzed cross-coupling reactions[“]. Another method includes a photochemical route that allows for the synthesis of 2-substituted benzo[b]furans through a metal-free reaction between 2-chlorophenol derivatives and terminal alkynes[“]. Additionally, the Diels–Alder reaction followed by dehydration has been used to synthesize benzoic acid derivatives from furan, which can be a precursor to furan-2-yl benzoate[“]. Ultrasound-promoted synthesis in ionic liquids has also been reported as an efficient method for creating 2,3-disubstituted benzo[b]furans[“].
Molecular Structure Analysis
The molecular structure of furan-2-yl benzoate derivatives can be complex, with various substituents influencing the properties of the compound. The structure determination of furan-substituted benzimidazoles, for example, has shown that these compounds can exhibit intermolecular interactions such as C-H···π and π-π stacking, which are significant in the solid-state10.
Chemical Reactions Analysis
Benzo[b]furans can undergo a variety of chemical reactions. For instance, they can participate in cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, a reaction mediated by palladium[“]. Oxidative cleavage of the furan ring in (F-benzo)furans can lead to the formation of acyl-F-phenyl carboxylates[“]. Cyclotrimerization of di(furan-2-yl)acetylenes has been used to synthesize hexa(furan-2-yl)benzene derivatives[“].
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-yl benzoate derivatives are influenced by their molecular structure. The presence of the furan ring contributes to the compound's aromaticity and reactivity. The synthesis of furan-2-ylacetates through a "cyclization/dehydrogenation" strategy indicates the potential for creating compounds with varying physical properties, such as solubility and boiling points, depending on the substituents attached to the furan ring[“].
Scientific research applications
Synthesis of Benzoic Acid from Biomass-Derived Furan
Furan-2-yl benzoate derivatives have been explored in the synthesis of benzoic acid, starting from furan obtained from hemicellulose. This synthesis involves Diels–Alder and dehydration reactions of furan and acrylic acid or methyl acrylate. The process achieves high turnover frequency and yield, showcasing the potential of furan-2-yl benzoate in sustainable chemical synthesis (Mahmoud et al., 2015).
Anion Receptor Studies
Research has demonstrated the use of furan-2-yl benzoate structures in creating new anion receptors. These receptors exhibit selectivity for "Y-shaped" anions like benzoate over spherical anions such as chloride, indicating potential applications in selective binding and sensing technologies (Sessler et al., 2003).
Multichromic Polymers
Furan-2-yl benzoate-based monomers have been used to create multichromic polymers. These polymers demonstrate unique electrochemical and optical properties due to their intramolecular charge transfer, suggesting applications in materials science, especially in the development of color-changing materials (İçli-Özkut et al., 2013).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis and medicinal chemistry, furan-2-yl benzoate structures are integral in synthesizing various organic compounds. These include derivatives with potential biological activities, indicating their importance in the development of new drugs and therapeutic agents (Cansiz et al., 2004).
Corrosion Inhibition
Furan-2-yl benzoate compounds have been studied as corrosion inhibitors for steel in acidic environments. Their effectiveness suggests potential industrial applications in protecting metals against corrosion (Yadav et al., 2015).
properties
IUPAC Name |
furan-2-yl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-11(9-5-2-1-3-6-9)14-10-7-4-8-13-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXGYCCWIHXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416058 | |
Record name | furan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl benzoate | |
CAS RN |
20055-18-9 | |
Record name | furan-2-yl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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